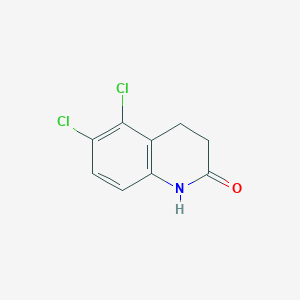
5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, characterized by the presence of two chlorine atoms at positions 5 and 6 and a dihydroquinolinone core, has garnered interest due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinolinone core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one can undergo oxidation reactions to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The chlorine atoms at positions 5 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, typically under basic conditions.
Major Products:
Oxidation: Formation of quinoline derivatives with higher oxidation states.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of substituted quinolinone derivatives with various functional groups.
科学研究应用
Chemistry: 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one is used as a building block in the synthesis of more complex molecules
Biology: The compound has shown potential as a bioactive molecule in various biological assays. Its derivatives are studied for their antimicrobial, antiviral, and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with specific biological targets, such as enzymes or receptors, to modulate disease pathways.
Industry: The compound is used in the development of agrochemicals and dyes. Its derivatives may serve as intermediates in the production of various industrial chemicals.
作用机制
The mechanism of action of 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one and its derivatives depends on their specific biological targets. In general, these compounds may interact with enzymes, receptors, or nucleic acids to exert their effects. For example, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact molecular pathways involved can vary based on the specific derivative and its intended application.
相似化合物的比较
5,6-Dichloroquinoline: Lacks the dihydroquinolinone core but shares the dichloro substitution pattern.
3,4-Dihydroquinolin-2(1H)-one: Lacks the chlorine atoms but shares the dihydroquinolinone core.
6-Chloro-3,4-dihydroquinolin-2(1H)-one: Similar structure with only one chlorine atom.
Uniqueness: 5,6-Dichloro-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both chlorine atoms and the dihydroquinolinone core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C9H7Cl2NO |
|---|---|
分子量 |
216.06 g/mol |
IUPAC 名称 |
5,6-dichloro-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-2-3-7-5(9(6)11)1-4-8(13)12-7/h2-3H,1,4H2,(H,12,13) |
InChI 键 |
NPZWDKAHJBPSHN-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-Chloro-N-(6-methyl-5-oxo-4-azaspiro[2.4]heptan-6-yl)acetamide](/img/structure/B11885539.png)


![9H-Purin-6-amine, 9-[2-(2-propenyloxy)ethyl]-](/img/structure/B11885575.png)


![6-(Benzyloxy)pyrazolo[1,5-a]pyridine](/img/structure/B11885584.png)
![1-Allyl-3,7-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11885589.png)


